N-(4-chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide

Antileishmanial Trypanocidal Structure-Activity Relationship

Parasitology researchers require precise chemical tools, as minor structural changes to sulfonamide hybrids cause dramatic shifts in antiparasitic potency and selectivity. Generic substitution risks loss of target engagement against T. cruzi and Leishmania spp. This compound directly addresses this challenge with its unique 4-chloro + naphthalen-2-yl + acetamide bridge architecture. - **Targeted Activity Profile**: Fills a specific substitution coordinate for SAR matrix completion, distinct from closely related analogs that showed up to 97% parasite growth inhibition in murine models. - **Defined Mechanism**: Supported as a tool for investigating tubulin dynamics disruption in kinetoplastid parasites, differentiating it from classical folate-pathway sulfonamides. - **Supply Assurance**: Available at a consistent 95% purity, ensuring reproducible results for lead optimization campaigns.

Molecular Formula C18H14ClNO3S
Molecular Weight 359.82
CAS No. 14737-75-8
Cat. No. B2479751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide
CAS14737-75-8
Molecular FormulaC18H14ClNO3S
Molecular Weight359.82
Structural Identifiers
SMILESCC(=O)N(C1=CC2=CC=CC=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H14ClNO3S/c1-13(21)20(24(22,23)18-10-7-16(19)8-11-18)17-9-6-14-4-2-3-5-15(14)12-17/h2-12H,1H3
InChIKeyZAYGXEKELQVGSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide: Identity & Class


N-(4-Chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide (CAS 14737-75-8) is a synthetic sulfonamide-acetamide hybrid with the molecular formula C18H14ClNO3S and a molecular weight of 359.82 g/mol [1]. It belongs to the N-substituted benzenesulfonamide and naphthalenesulfonamide class, which is actively investigated for antiparasitic, enzyme inhibitory, and anticancer applications [2]. The compound features a 4-chlorobenzenesulfonyl moiety linked to a naphthalen-2-yl group via an acetamide bridge, a structural architecture distinct from simple sulfanilamide derivatives. Its procurement purity is typically reported as 95% [1].

Compound Class N‑substituted benzenesulfonamide / naphthalenesulfonamide hybrid
Research Context Antiparasitic and enzyme inhibition studies
Structural Note 4‑chlorobenzenesulfonyl + naphthalen‑2‑yl via acetamide bridge

N-(4-Chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide: Substitution Risks


Within the N-substituted benzenesulfonamide and naphthalenesulfonamide family, minor structural modifications produce dramatic shifts in antiparasitic potency, selectivity, and mechanism of action. A systematic study of 15 closely related N-benzene- and N-naphthalenesulfonamide derivatives revealed that specific substitutions dictate activity against Leishmania and Trypanosoma species: only compounds 6e, 10b, and 10d displayed remarkable activity and selectivity toward T. cruzi, while 6e, 8c, 9c, 12c, and 14d exhibited distinct IC50 profiles across Leishmania spp. [1]. Generic interchange of one sulfonamide derivative for another without preserving the exact 4-chlorobenzenesulfonyl, naphthalen-2-yl, and acetamide substituent combination risks loss of target engagement, altered selectivity, and compromised in vivo efficacy—as demonstrated by 9c achieving up to 97% parasite growth inhibition in a murine model, a level unmatched by other analogs in the same series [1]. N-(4-Chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide's unique substitution pattern positions it at a distinct coordinate on the structure-activity landscape, where generic substitution is not supported by available evidence.

Naphthalene core loss
Removing the naphthalen‑2‑yl group may eliminate in vivo trypanocidal model response observed in structural analog 6e
Selectivity shift
Minor substituent changes redirect activity from T. cruzi to Leishmania spp., altering research‑model fit
Mechanism mismatch
Naphthalenesulfonamides may target tubulin; substitution with classical sulfonamides introduces folate‑pathway bias

N-(4-Chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide: Differentiation Evidence


Naphthalene vs. Benzene Core in Antiparasitic Activity

In the J. Med. Chem. 2013 study of 15 N-substituted benzene and naphthalenesulfonamide derivatives, the naphthalenesulfonamide-bearing compound 6e exhibited significant in vivo trypanocidal activity, reducing parasitemia in a murine model of acute Chagas disease, whereas benzene-based analogs lacking the naphthalene core did not demonstrate equivalent in vivo efficacy [1]. This head-to-head structural comparison within the same study establishes that the naphthalene-2-yl substituent is a critical pharmacophoric element for antitrypanosomal activity.

Naphthalene vs. Benzene Core
Class‑level
Only naphthalenesulfonamide 6e among 15 compounds achieved in vivo trypanocidal activity; benzene‑based analogs did not
Naphthalene‑2‑yl core may support antitrypanosomal research fit
Data from structural analog; direct evidence to verify
Antileishmanial Trypanocidal Structure-Activity Relationship

T. cruzi vs. Leishmania Selectivity Profile

Among the 15 compounds tested, 6e, 10b, and 10d displayed remarkable activity and selectivity toward T. cruzi epimastigotes and amastigotes, whereas 8c, 9c, 12c, and 14d were predominantly active against Leishmania spp. promastigotes and amastigotes [1]. N-(4-Chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide, as a naphthalenesulfonamide with a 4-chloro substituent, shares key structural features with the T. cruzi-selective cluster (6e, 10b, 10d), suggesting a differentiated selectivity profile compared to Leishmania-selective analogs.

T. cruzi vs. Leishmania Selectivity
Class‑level
Structurally clusters with T. cruzi‑selective compounds 6e, 10b, 10d; Leishmania‑active analogs occupy a different SAR region
May align with Chagas disease research over leishmaniasis
Direct selectivity data for target compound not available
Selectivity Trypanosoma cruzi Chagas disease

Tubulin Targeting vs. Folate Pathway Mechanism

Confocal microscopy analysis demonstrated that compounds 9c and 14d from the naphthalenesulfonamide series affect tubulin as a potential target in L. infantum promastigotes [1]. This tubulin-targeting mechanism distinguishes this class of sulfonamides from classical antibacterial sulfonamides that inhibit dihydropteroate synthase (folate pathway). N-(4-Chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide's structural homology to 9c and 14d supports investigation as a tubulin modulator rather than a folate antagonist.

Tubulin vs. Folate Mechanism
Class‑level
Structurally related naphthalenesulfonamides 9c, 14d disrupt tubulin in L. infantum; classical sulfonamides inhibit folate biosynthesis
Suggests tubulin modulation mechanism distinct from folate pathway
Confocal evidence from structural analogs
Tubulin inhibition Mechanism of action Antiparasitic

4-Chloro Substituent Effect on Bioactivity

The 4-chloro substituent on the benzenesulfonyl ring serves as an electron-withdrawing group that modulates sulfonamide acidity, hydrogen-bonding capacity, and target binding affinity. In related carbonic anhydrase inhibitor research, 4-chlorobenzenesulfonamide derivatives exhibit distinct IC50 and selectivity profiles compared to 4-methyl, 4-methoxy, or unsubstituted analogs [2]. N-(4-Chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide incorporates this privileged 4-chloro substitution, differentiating it from non-halogenated or alternative halogen-substituted benzenesulfonamides.

4‑Chloro Substituent Effect
Supporting evidence
4‑chloro group is electron‑withdrawing; class‑level SAR indicates modulation of target binding affinity
4‑chloro may influence target affinity; verify in assay
Class‑level SAR from carbonic anhydrase studies
4-Chloro substitution Electron-withdrawing group SAR

N-(4-Chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide: Research Applications


Chagas Disease Probe Development

Based on the demonstrated in vivo trypanocidal activity of closely related naphthalenesulfonamide 6e in a murine acute Chagas disease model [1], N-(4-chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide is a structurally appropriate starting point or reference compound for medicinal chemistry optimization targeting T. cruzi. Researchers should prioritize this compound over benzene-based or non-chlorinated sulfonamide analogs when developing antitrypanosomal probes.

Tubulin Polymerization Inhibition in Parasites

Confocal microscopy evidence that naphthalenesulfonamide derivatives 9c and 14d disrupt tubulin in Leishmania promastigotes [1] supports the use of N-(4-chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide in mechanistic studies of parasite tubulin dynamics. Procurement for tubulin-targeting assays should differentiate this compound from classical folate-pathway sulfonamides.

SAR Expansion of Naphthalenesulfonamides

With only 15 compounds systematically characterized in the foundational J. Med. Chem. study [1], the SAR landscape of N-benzene- and N-naphthalenesulfonamides remains incompletely explored. N-(4-Chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide fills a specific substitution coordinate (4-chloro + naphthalen-2-yl + acetamide bridge) not fully represented among compounds 1-15, making it valuable for SAR matrix completion and lead optimization campaigns.

Selectivity Profiling in Kinetoplastid Parasites

The distinct selectivity clustering observed between T. cruzi-active (6e, 10b, 10d) and Leishmania-active (8c, 9c, 12c, 14d) sulfonamide derivatives [1] positions N-(4-chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide as a tool compound for investigating molecular determinants of species-selective toxicity within the Trypanosomatidae family.

Application
Selection Property
Validation Focus
Antitrypanosomal probe development
Naphthalene‑2‑yl core structure
In vivo model‑response verification
Parasite tubulin dynamics studies
Tubulin‑targeting mechanism (distinct from folate pathway)
Tubulin disruption assay endpoints
SAR matrix completion
4‑chloro + naphthalen‑2‑yl substitution pattern
Structure‑activity profiling against kinetoplastids
Kinetoplastid selectivity profiling
T. cruzi‑selectivity clustering
Comparative assay response in T. cruzi and Leishmania spp.
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